N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position, linked via an acetamide bridge to a 1,3,8-triazaspiro[4.5]decane scaffold. The spiro system is further functionalized with a 4-methylbenzyl group and two ketone moieties at positions 2 and 2. The 1,3,4-thiadiazole moiety is a common pharmacophore in bioactive molecules, often associated with antimicrobial, anticancer, or anti-inflammatory activities .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-13-3-5-15(6-4-13)11-26-17(28)20(22-19(26)29)7-9-25(10-8-20)12-16(27)21-18-24-23-14(2)30-18/h3-6H,7-12H2,1-2H3,(H,22,29)(H,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGOYIGFKLXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=NN=C(S4)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic compound that integrates a thiadiazole moiety known for its diverse biological activities. The structure suggests potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C14H18N6O2S
- Molecular Weight : 358.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-thiadiazole nucleus have been widely studied. This section highlights the key activities associated with N-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl) have been tested against various cancer cell lines including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). The MTT assay revealed varying degrees of cytotoxicity depending on the structural modifications of the thiadiazole ring .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial effects against both bacterial and fungal strains:
- Antibacterial Effects : Compounds with the thiadiazole moiety exhibit activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. For example, one study reported a minimum inhibitory concentration (MIC) of 32.6 µg/mL for certain derivatives compared to standard antibiotics .
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Pseudomonas aeruginosa | 50.0 |
Anti-inflammatory and Antioxidant Activities
The presence of the thiadiazole ring has also been linked to anti-inflammatory and antioxidant properties:
- Mechanism of Action : The compounds may inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:
- Study on Anticancer Activity : A series of N-(5-methylthiadiazole) derivatives were synthesized and evaluated for their anticancer properties using MTT assays across multiple cell lines. The results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : A comprehensive evaluation of various thiadiazole derivatives demonstrated their effectiveness against resistant strains of bacteria and fungi. The study concluded that these compounds could serve as potential lead candidates for developing new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives synthesized from 5-methyl-1,3,4-thiadiazole have shown promising results against various cancer cell lines. In one study, compounds were tested against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines using the MTT assay. The results indicated that while none surpassed doxorubicin in efficacy, certain derivatives exhibited notable cytotoxicity at specific concentrations .
Antibacterial and Antifungal Properties
Thiadiazole derivatives have also been evaluated for their antibacterial and antifungal properties. A study focused on new derivatives of 1,3,4-thiadiazole demonstrated significant activity against various bacterial strains. These compounds were synthesized through reactions with substituted phenyl groups and tested for their efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds have gained attention due to their potential in treating inflammatory diseases. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting their utility in developing anti-inflammatory medications .
Pesticidal Activity
Thiadiazole compounds are being explored as potential pesticides due to their bioactivity against plant pathogens. Research has shown that some derivatives possess fungicidal properties effective against common agricultural pests. These compounds can disrupt the growth of fungi responsible for crop diseases, making them valuable in sustainable agriculture practices .
Plant Growth Regulators
Certain thiadiazole derivatives have been identified as plant growth regulators. They can enhance seed germination and promote growth under stress conditions. This application is particularly relevant for improving crop yields in challenging environments .
Corrosion Inhibitors
The anti-corrosive properties of thiadiazole derivatives are noteworthy. Studies have demonstrated that these compounds can effectively protect metals from corrosion in various environments. Their mechanism involves forming a protective layer on metal surfaces, significantly reducing corrosion rates .
Polymer Additives
In material science, thiadiazole compounds are being investigated as additives to improve the mechanical properties of polymers. Their incorporation can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .
Data Summary
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains three primary reactive regions:
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1,3,4-Thiadiazole ring : Electrophilic at sulfur and nitrogen sites.
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Spirocyclic triazaspiro[4.5]decane system : A strained spirocyclic amine with potential for ring-opening or substitution.
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Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions.
Nucleophilic Substitution at the Thiadiazole Ring
The 5-methyl-1,3,4-thiadiazol-2-yl group undergoes nucleophilic substitution at the sulfur atom. For example:
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Thioether oxidation : Reaction with hydrogen peroxide yields sulfoxide/sulfone derivatives .
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Displacement reactions : Alkyl halides or amines can replace the thioether group under basic conditions .
Example Reaction:
Conditions: Ethanol, room temperature, 12–24 hours.
Hydrolysis of the Acetamide Linker
The acetamide group can hydrolyze to form carboxylic acids or react with nucleophiles:
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Acidic hydrolysis : Yields acetic acid and the corresponding amine.
Example Reaction:
Conditions: Reflux in 6M HCl, 4–6 hours .
Reactivity of the Spirocyclic System
The triazaspiro[4.5]decane moiety exhibits unique reactivity:
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Ring-opening under acidic conditions : Protonation of the amine leads to ring cleavage .
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Alkylation at the tertiary nitrogen : Reacts with alkyl halides to form quaternary ammonium salts.
Reaction Conditions and Yields
Catalytic and Solvent Effects
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Solvent preference : Ethanol and DMSO are optimal for solubility and reaction efficiency .
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Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in alkylation reactions.
Stability Under Physiological Conditions
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pH sensitivity : Stable at pH 4–8; degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .
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Thermal stability : Decomposes above 200°C (TGA data).
Computational Insights
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DFT calculations : The thiadiazole ring’s LUMO (-1.8 eV) suggests high electrophilicity at sulfur, favoring nucleophilic attacks .
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Molecular docking : The spirocyclic system’s rigidity may hinder enzymatic metabolism, enhancing bioavailability .
Unresolved Challenges
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Selectivity in substitution : Competing reactions at the thiadiazole and spirocyclic nitrogen require careful optimization.
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Scalability : Multi-step synthesis complicates large-scale production (purity ~90% in lab-scale).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the 1,3,4-Thiadiazole Core
Several analogues share the 1,3,4-thiadiazole-acetamide framework but differ in substituents:
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide (CAS 349440-68-2): Replaces the spiro system with a phenoxybenzamide group, retaining the 5-methylthiadiazole motif. This modification likely reduces conformational rigidity compared to the target compound .
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxy-4-methylphenoxy)acetamide (CAS 794563-91-0): Substitutes the methyl group on the thiadiazole with cyclopropyl and introduces a methoxy-methylphenoxy acetamide chain. The cyclopropyl group may enhance metabolic stability .
Analogues with Spiro Systems
- 2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide : Shares the triazaspiro[4.5]decane core but incorporates a pyrazolopyridine-carbonyl group and trifluoroethyl acetamide. The trifluoroethyl group could improve membrane permeability .
Table 1: Key Structural and Functional Comparisons
Q & A
Q. Basic Characterization Techniques
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) and confirms cyclization success .
- ¹H/¹³C NMR : Resolves substituent environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, spirocyclic CH₂ groups at δ 3.8–4.2 ppm). Deuterated DMSO is preferred for solubility .
- Mass Spectrometry (FAB/ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns indicative of thiadiazole or spirocyclic cleavage .
How can researchers address challenges in crystallizing intermediates during synthesis?
Advanced Crystallography Strategies
Crystallization issues, particularly for thioacetamide intermediates, arise from:
- Solvent Selection : Co-crystallization with parent amides (e.g., using acetic acid/water mixtures) can stabilize metastable forms. Evidence shows that ethanol or acetone recrystallization improves crystal lattice integrity .
- X-ray Diffraction Optimization : Slow evaporation at 277 K and seeding with microcrystals enhance diffraction quality. For example, co-crystals of N-substituted thioamides and acetamides have been resolved at 0.84 Å resolution to confirm bond angles and torsional strain .
How can contradictory bioactivity data across different assays be resolved?
Advanced Data Analysis Framework
Discrepancies in cytotoxicity or enzyme inhibition results may stem from:
- Assay-Specific Artifacts : Compare results across orthogonal methods (e.g., MTT vs. ATP luminescence assays). For instance, thiadiazole derivatives show false-positive inhibition in colorimetric assays due to redox interference .
- Molecular Docking Validation : Use Schrödinger Suite or AutoDock Vina to correlate bioactivity with binding poses. Adjust protonation states (e.g., at physiological pH) to refine docking scores .
- SAR Studies : Systematically modify substituents (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) to isolate pharmacophore contributions. Evidence indicates that spirocyclic rigidity enhances target selectivity .
What computational methods support structural optimization of the spiro[4.5]decane moiety?
Q. Advanced Modeling Approaches
- Conformational Analysis : Use Gaussian09 with B3LYP/6-31G(d) to map energy minima for the spirocyclic core. Constraints on dihedral angles (e.g., C8-N1-C9-N2) reveal steric clashes impacting synthetic feasibility .
- DFT Calculations : Predict electronic effects of substituents (e.g., methyl vs. nitro groups) on HOMO-LUMO gaps, which correlate with oxidative stability .
- MD Simulations : GROMACS simulations (AMBER force field) assess solvation effects and backbone flexibility over 100 ns trajectories, guiding solvent selection for recrystallization .
How can regioselectivity challenges in thiadiazole functionalization be mitigated?
Advanced Synthetic Chemistry
Competing pathways during thiadiazole alkylation or acylation require:
- Directing Group Strategy : Introduce transient protecting groups (e.g., Boc on the spirocyclic nitrogen) to steer reactivity toward the 5-position of the thiadiazole ring .
- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki couplings on halogenated thiadiazoles, achieving >90% regioselectivity for C-2 substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
